molecular formula C10H6INO3 B12078276 3-Quinolinecarboxylic acid, 4-hydroxy-7-iodo- CAS No. 22200-49-3

3-Quinolinecarboxylic acid, 4-hydroxy-7-iodo-

Cat. No.: B12078276
CAS No.: 22200-49-3
M. Wt: 315.06 g/mol
InChI Key: ZGLBZJRIKSFPNY-UHFFFAOYSA-N
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Description

3-Quinolinecarboxylic acid, 4-hydroxy-7-iodo- is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a carboxylic acid group at the third position, a hydroxyl group at the fourth position, and an iodine atom at the seventh position on the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of 3-quinolinecarboxylic acid, 4-hydroxy-7-iodo- can be achieved through various synthetic routes. One common method involves the iodination of 4-hydroxyquinoline-3-carboxylic acid. The reaction typically uses iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction conditions must be carefully controlled to ensure the selective iodination at the seventh position.

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

3-Quinolinecarboxylic acid, 4-hydroxy-7-iodo- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, which can replace the iodine with an azide group.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a quinoline-4-one derivative, while reduction of the carboxylic acid group produces a quinoline-3-methanol derivative.

Scientific Research Applications

3-Quinolinecarboxylic acid, 4-hydroxy-7-iodo- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.

    Biology: The compound can be used in studies involving enzyme inhibition, as quinoline derivatives are known to inhibit various enzymes.

    Medicine: Quinoline derivatives, including 3-quinolinecarboxylic acid, 4-hydroxy-7-iodo-, are investigated for their potential as antimicrobial, anticancer, and anti-inflammatory agents.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-quinolinecarboxylic acid, 4-hydroxy-7-iodo- involves its interaction with specific molecular targets. Quinoline derivatives are known to interact with DNA, enzymes, and receptors. The iodine atom at the seventh position may enhance the compound’s ability to form halogen bonds with biological targets, increasing its potency and selectivity. The hydroxyl and carboxylic acid groups can participate in hydrogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

3-Quinolinecarboxylic acid, 4-hydroxy-7-iodo- can be compared with other quinoline derivatives such as:

    4-Hydroxyquinoline-3-carboxylic acid: Lacks the iodine atom, which may result in different biological activities and properties.

    7-Iodoquinoline: Lacks the hydroxyl and carboxylic acid groups, which may affect its solubility and reactivity.

    Quinoline-3-carboxylic acid: Lacks both the hydroxyl and iodine groups, resulting in different chemical and biological properties.

The presence of the hydroxyl and iodine groups in 3-quinolinecarboxylic acid, 4-hydroxy-7-iodo- makes it unique and potentially more versatile in its applications compared to other quinoline derivatives.

Properties

IUPAC Name

7-iodo-4-oxo-1H-quinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6INO3/c11-5-1-2-6-8(3-5)12-4-7(9(6)13)10(14)15/h1-4H,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGLBZJRIKSFPNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)NC=C(C2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401264005
Record name 4-Hydroxy-7-iodo-3-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401264005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22200-49-3
Record name 4-Hydroxy-7-iodo-3-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22200-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-7-iodo-3-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401264005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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